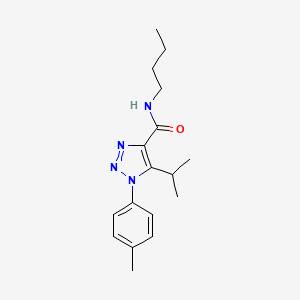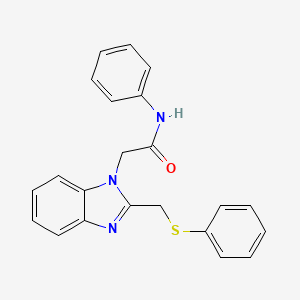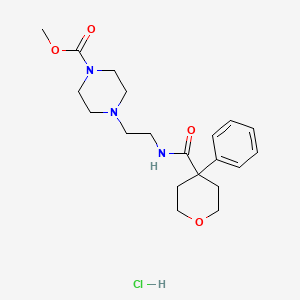![molecular formula C17H22N2O6S2 B2402078 N-(2-hydroxyethyl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide CAS No. 867042-58-8](/img/structure/B2402078.png)
N-(2-hydroxyethyl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-hydroxyethyl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide” is a complex organic compound. It contains a benzenesulfonamide moiety, which is a common structural component in many pharmaceutical drugs . The compound also contains a methoxy group and a hydroxyethyl group, which can influence its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonamide group could lead to the formation of hydrogen bonds, which could influence the compound’s structure and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The benzenesulfonamide moiety, for example, could undergo reactions with acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make the compound more polar and increase its solubility in water .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Photophysical Properties
One significant application of compounds similar to N-(2-hydroxyethyl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide is in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) describes the synthesis of a zinc phthalocyanine compound substituted with benzenesulfonamide derivative groups. This compound demonstrates useful properties as a photosensitizer in PDT, including high singlet oxygen quantum yield and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Hydrolysis and Degradation Pathways
The hydrolysis mechanism of related compounds, such as the sulfonylurea herbicide triasulfuron, has been studied by Braschi et al. (1997). This research provides insights into the stability and degradation pathways of similar compounds in various pH environments, which is essential for understanding their behavior in different biological and environmental contexts (Braschi et al., 1997).
Antitumor and Antimicrobial Applications
Gul et al. (2016) synthesized a series of benzenesulfonamides with potential as carbonic anhydrase inhibitors and evaluated their cytotoxicity, tumor specificity, and potential anti-tumor activities. Some derivatives showed significant cytotoxic activities, which may be crucial for further anti-tumor activity studies (Gul et al., 2016). Additionally, Ahmad and Farrukh (2012) investigated the antimicrobial activities of sulfonamides, including N-(2-methoxy phenyl)-4-methylbenzenesulfonamide, demonstrating their effectiveness against pathogenic strains of bacteria (Ahmad & Farrukh, 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6S2/c1-13-4-6-14(7-5-13)27(23,24)19(2)16-12-15(8-9-17(16)25-3)26(21,22)18-10-11-20/h4-9,12,18,20H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKQCXUQBYNAAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)NCCO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(4-fluorophenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2401996.png)
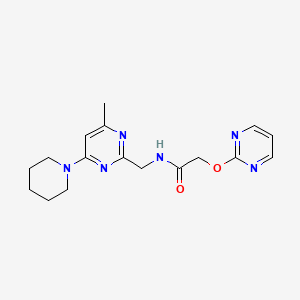
![N-Ethyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]but-2-ynamide](/img/structure/B2401999.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2402001.png)


![N-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2402004.png)

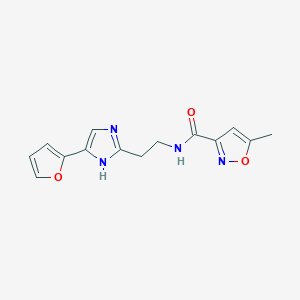

![3,4-Difluoro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2402010.png)
